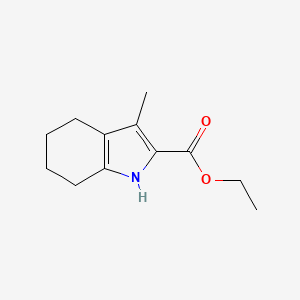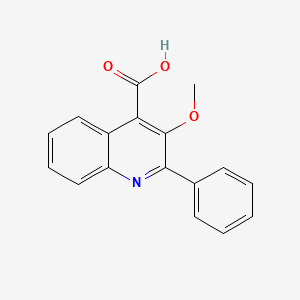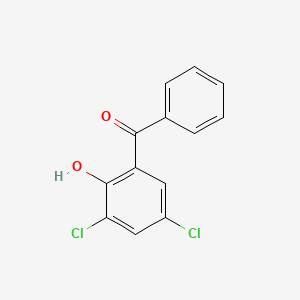![molecular formula C13H20N4O2 B1616433 Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane CAS No. 37337-65-8](/img/structure/B1616433.png)
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of formaldehyde with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane. It is widely used in various industrial applications due to its stability, durability, and resistance to heat and chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves a step-growth polymerization reaction. This reaction can be catalyzed by either acidic or basic conditions. The process begins with the reaction of phenol with formaldehyde to form hydroxymethyl phenol. This intermediate then reacts with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of a stable polymer network. The process may also involve the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the reaction .
化学反应分析
Types of Reactions
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phenolic compounds, while reduction reactions may yield reduced phenolic derivatives .
科学研究应用
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and drug delivery systems.
作用机制
The mechanism of action of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves the formation of a stable polymer network through the reaction of phenol and formaldehyde. The polymerization process is facilitated by the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which acts as a cross-linking agent. This results in a highly stable and durable polymer with unique chemical and physical properties .
相似化合物的比较
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde, but without the inclusion of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane.
Urea-formaldehyde resin: Another related polymer formed by the reaction of urea with formaldehyde.
Melamine-formaldehyde resin: A polymer formed by the reaction of melamine with formaldehyde.
Uniqueness
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which imparts additional stability and cross-linking to the polymer network. This results in enhanced mechanical properties and chemical resistance compared to other similar polymers .
属性
CAS 编号 |
37337-65-8 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H6O.CH2O/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-6-4-2-1-3-5-6;1-2/h1-6H2;1-5,7H;1H2 |
InChI 键 |
NNMIKCDMTMJXQX-UHFFFAOYSA-N |
SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
规范 SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
Key on ui other cas no. |
37337-65-8 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


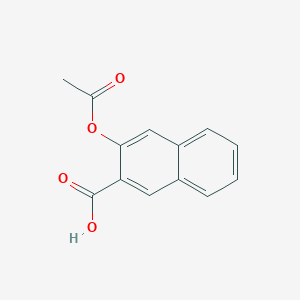

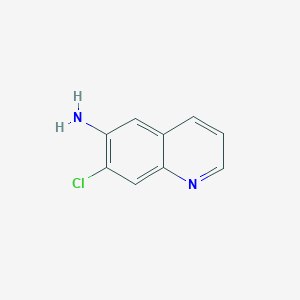

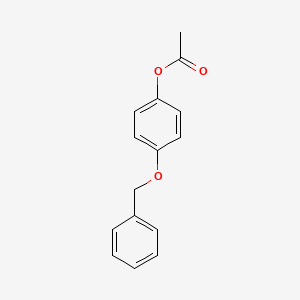
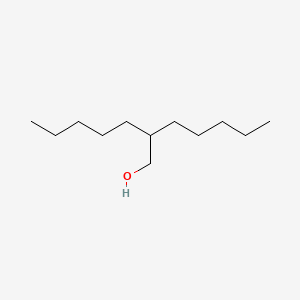
![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)
![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)
